

In-Depth Technical Guide: 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

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Compound of Interest		
Compound Name:	3-Pyridazone-4-carbonitrile	
Cat. No.:	B15135077	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, synthesis, and the broad spectrum of biological activities associated with the pyridazinone scaffold, offering valuable insights for researchers in drug discovery and development.

Chemical Identity

The compound of interest is systematically named 3-oxo-2,3-dihydropyridazine-4-carbonitrile. Its key identifiers are summarized in the table below.

Identifier	Value
IUPAC Name	3-oxo-2,3-dihydropyridazine-4-carbonitrile
CAS Number	64882-65-1[1][2][3]
Molecular Formula	C ₅ H ₃ N ₃ O[4]
Molecular Weight	121.10 g/mol [4]
SMILES	O=c1c(ccn[nH]1)C#N[1][3]



Synthesis and Experimental Protocols

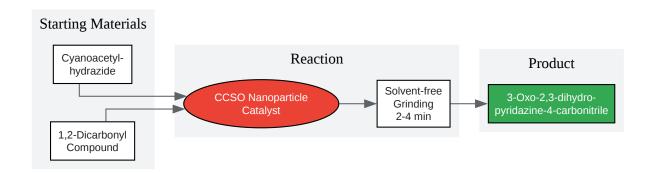
The synthesis of 3-oxo-2,3-dihydropyridazine-4-carbonitrile and its derivatives is of great interest due to their pharmacological potential. A highly efficient, one-pot, solvent-free method has been reported for the synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitriles.[5] This method utilizes a Co-doped Ceo.94Cao.05Sro.01O1.94 (CCSO) nanoparticle catalyst and offers high yields (90-95%) in a very short reaction time (2-4 minutes).[5] While this protocol is for substituted analogs, it presents a promising and adaptable route for the synthesis of the parent compound.

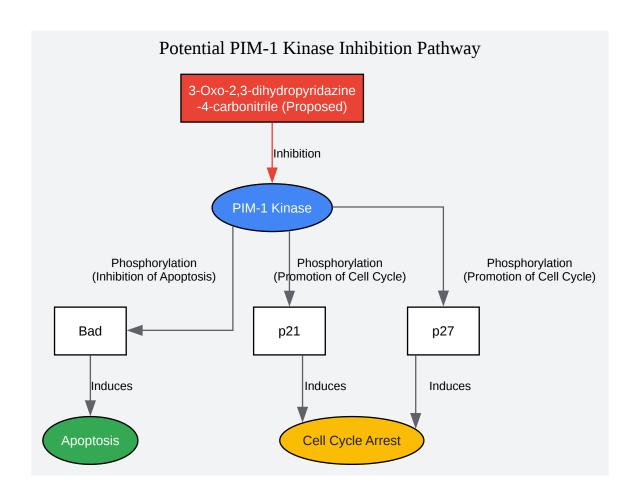
Proposed Experimental Protocol (Adapted from the synthesis of substituted analogs):

A mixture of an appropriate 1,2-dicarbonyl compound (to yield the unsubstituted pyridazinone, a glyoxal equivalent would be used), cyanoacetylhydrazide, and a catalytic amount of CCSO nanoparticles would be ground together in a mortar and pestle at room temperature. The progress of the reaction would be monitored by thin-layer chromatography. Upon completion, the product would be isolated and purified using column chromatography.

General Synthetic Workflow for Pyridazinone Derivatives:







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